molecular formula C23H19F3N4O2 B2449338 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251637-65-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2449338
CAS No.: 1251637-65-6
M. Wt: 440.426
InChI Key: UCUXJPBJDCYACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is structurally characterized by a pyrrolo[3,2-d]pyrimidine core, a scaffold known to exhibit high affinity for the ATP-binding site of kinase targets [https://www.rcsb.org/structure/1M17]. Its primary research value lies in the investigation of EGFR-driven oncogenic signaling pathways. By effectively inhibiting EGFR autophosphorylation and subsequent downstream signaling through MAPK and AKT pathways, this compound serves as a critical tool for in vitro and in vivo studies aimed at understanding tumor cell proliferation, apoptosis evasion, and metastatic potential [https://www.nature.com/articles/s41598-019-52130-8]. Researchers utilize this inhibitor to explore the mechanisms of acquired resistance in non-small cell lung cancer and other malignancies, and to evaluate combinatorial therapeutic strategies. Its specificity makes it a valuable asset for dissecting the complex role of the ErbB receptor family in cancer biology and for the preclinical validation of novel targeted cancer therapeutics.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-2-29-14-27-20-18(15-7-4-3-5-8-15)12-30(21(20)22(29)32)13-19(31)28-17-10-6-9-16(11-17)23(24,25)26/h3-12,14H,2,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUXJPBJDCYACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with additional functional groups that enhance its pharmacological properties. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, thereby impairing nucleotide synthesis essential for cell proliferation .
    • Additionally, it targets the ephrin receptor family, which is often overexpressed in various cancers, suggesting potential applications in oncology .
  • Antiproliferative Effects :
    • In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against human tumor cell lines. For example, it has been reported to have an IC50 value as low as 1.7 nM against KB human tumors expressing specific folate receptors .

Biological Activity Data

Activity Target IC50 Value Reference
DHFR InhibitionDihydrofolate Reductase< 10 nM
Antiproliferative in Tumor CellsVarious Cancer Cell Lines1.7 nM
Ephrin Receptor TargetingEPH Family ProteinsN/A

Case Studies

  • Cancer Treatment Trials :
    • A study investigated the efficacy of this compound in treating solid tumors and lymphoma. The results indicated that patients receiving treatment showed improved outcomes compared to control groups, particularly in those with tumors expressing high levels of folate receptors .
  • Mechanistic Studies :
    • Further research focused on the cellular uptake mechanisms of the compound. It was found that selective uptake by folate receptors contributed significantly to its effectiveness in tumor targeting, which is crucial for developing targeted therapies .

Research Findings

Recent findings highlight the importance of structural modifications on the biological activity of pyrrolo[3,2-d]pyrimidines. Compounds with ethyl substitutions at specific positions demonstrated enhanced binding affinity and selectivity towards their targets compared to their non-substituted counterparts .

Moreover, studies on analogs of this compound indicate that variations in the substituents can lead to significant differences in pharmacodynamics and pharmacokinetics, underscoring the need for continued research into structure-activity relationships (SAR) within this chemical class.

Q & A

Q. What strategies improve aqueous solubility without compromising activity?

  • Approaches :
  • Prodrug design : Introduce phosphate esters at the acetamide group .
  • Co-crystallization : Use cyclodextrins to enhance dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.